4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
Description
4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- is a silylated pyrimidine derivative characterized by a fluorine substituent at position 5 and dual trimethylsilyl (TMS) groups at the amine (N4) and hydroxyl (O2) positions. Silylation is commonly employed to enhance volatility for analytical applications (e.g., GC/MS) or stabilize reactive functional groups .
Properties
CAS No. |
111878-21-8 |
|---|---|
Molecular Formula |
C10H20FN3OSi2 |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
5-fluoro-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine |
InChI |
InChI=1S/C10H20FN3OSi2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3,(H,12,13,14) |
InChI Key |
XYXXDROPCNNSOA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=NC(=NC=C1F)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Silylation of 5-Fluorocytosine
The most direct method involves silylation of 5-fluorocytosine (5-FC) using hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl).
Procedure (Adapted from):
-
Reagents :
-
5-Fluorocytosine (1.0 equiv)
-
HMDS (2.2–3.0 equiv) or TMSCl (2.0 equiv)
-
Catalyst: Ammonium sulfate (0.05 equiv) or trimethylsilyl triflate (TMSOTf, 0.1 equiv)
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Solvent: Toluene, acetonitrile, or solvent-free conditions
-
-
Conditions :
-
Mechanism :
Sequential silylation occurs at the exocyclic amine (N4) and hydroxyl (O2) positions. HMDS acts as both a silylating agent and base, neutralizing HCl generated during TMSCl-mediated reactions.
Key Data :
Alternative Route: Chlorination-Silylation Sequence
For substrates with competing reactive sites, a two-step protocol is employed:
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Chlorination :
-
Selective Silylation :
Advantages :
-
Avoids over-silylation by pre-activating the pyrimidine ring.
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Enables modular functionalization for downstream applications.
Catalytic Innovations
TMSOTf as a Lewis Acid Catalyst
Trimethylsilyl triflate (TMSOTf) enhances silylation efficiency by stabilizing intermediates:
Microwave-Assisted Synthesis
Microwave irradiation accelerates silylation:
Purification and Characterization
Workup Procedures
Analytical Validation
Applications and Derivatives
Pharmaceutical Intermediates
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trimethylsilyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be utilized.
Major Products Formed
Substitution Reactions: Products with different nucleophiles replacing the fluorine or trimethylsilyl groups.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
Physicochemical Properties
Data from methyl- and hydrogen-substituted analogs provide benchmarks (Table 2):
Notes:
- The methyl analog’s logP (3.246) suggests moderate hydrophobicity, typical of silylated compounds. The 5-fluoro analog may exhibit reduced logP due to fluorine’s electronegativity .
- Silylated derivatives like N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine are used in GC/MS due to their thermal stability and volatility .
Analytical Chemistry :
Pharmaceutical and Agrochemical Potential :
- Fluorinated pyrimidines (e.g., 5-fluoro-2-methanesulfonylpyrimidin-4-amine) are intermediates in drug synthesis, leveraging fluorine’s bioisosteric effects .
- Pyrimidinamines with chloro or methyl groups (e.g., diflumetorim) are used as pesticides, suggesting the 5-fluoro analog could have similar agrochemical relevance .
Biological Activity
4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- is a synthetic compound with potential biological activity, particularly in the realm of pharmacology. Its structure includes a pyrimidine core, which is known for its diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₂₀FN₃OSi₂
- Molecular Weight : 273.455 g/mol
- CAS Number : 111878-21-8
The biological activity of 4-Pyrimidinamine derivatives often involves interactions with various biological targets:
- VEGFR2 Inhibition : Some pyrimidine derivatives are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a critical role in angiogenesis. This inhibition can potentially be leveraged in cancer therapies to prevent tumor growth by restricting blood supply .
- Antipsychotic Activity : Related pyrimidine compounds have been evaluated for their antipsychotic properties. For instance, studies on similar pyrimidinamine derivatives demonstrated modulation of dopaminergic activity and sigma receptor binding, suggesting potential applications in treating psychosis .
- Cancer Treatment : The compound has been investigated as part of combination therapies targeting CD19 in hematological cancers. Its incorporation with chimeric antigen receptor (CAR) therapies shows promise in enhancing anti-tumor efficacy .
Biological Activity Data
The following table summarizes the biological activities reported for 4-Pyrimidinamine and related compounds:
Case Studies and Research Findings
Several studies have highlighted the potential of 4-Pyrimidinamine derivatives:
- Study on Antipsychotic Properties : A series of pyrimidinamine derivatives were synthesized and tested for their ability to modulate dopaminergic pathways without significant extrapyramidal side effects. One lead compound showed promising results in receptor binding assays .
- Cancer Research Application : In a study investigating the efficacy of CAR T-cell therapy combined with a pyrimidine derivative targeting CD19, researchers found that the combination significantly improved patient outcomes compared to monotherapy approaches .
Q & A
Q. Key Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Silylation | HMDS, TMSCl, THF, 0°C | 65–75 | Moisture sensitivity |
| Fluorination | KF, DMF, 80°C | 50–60 | Competing side reactions |
Advanced Question: How can reaction yields be optimized for silylation steps while minimizing desilylation?
Answer:
- Moisture Control : Use Schlenk-line techniques or molecular sieves to exclude water .
- Catalyst Selection : Triethylamine or DMAP accelerates silylation while reducing reaction time .
- Temperature Gradients : Gradual warming from 0°C to RT prevents exothermic side reactions.
- Monitoring Tools : In-situ FTIR or NMR to track silylation progress .
Data Contradiction Note :
Some studies report higher yields with HMDS vs. TMSCl due to reduced byproduct formation, but this depends on substrate solubility .
Advanced Question: How do structural modifications (e.g., TMS groups) impact biological activity in medicinal chemistry studies?
Answer:
The TMS groups:
- Increase Lipophilicity : Enhances blood-brain barrier penetration (relevant for CNS-targeted agents) .
- Steric Effects : May reduce binding affinity to target enzymes unless strategically positioned.
- Metabolic Stability : TMS groups resist hydrolysis in vivo, prolonging half-life .
Case Study :
Analogues lacking TMS groups showed 10-fold lower activity in bacterial growth inhibition assays, highlighting the role of silylation in bioavailability .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?
Answer:
- Crystallographic Validation : XRD clarifies electronic environments (e.g., fluorine’s inductive effects on ring electron density) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and assign ambiguous signals .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-fluoro-N-(4-methylphenyl)pyrimidin-4-amine) to identify trends .
Example :
In the title compound, a deshielded signal at δ −120 ppm correlates with intramolecular C–H⋯F interactions observed in XRD .
Basic Question: What analytical techniques are critical for assessing purity and stability?
Answer:
- HPLC-PDA/MS : Detects desilylation byproducts and quantifies degradation under stress conditions (e.g., heat, humidity) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability of silyl groups .
- Karl Fischer Titration : Measures residual moisture, critical for hygroscopic silylated compounds .
Advanced Question: What strategies mitigate challenges in crystallizing silylated pyrimidines for XRD studies?
Answer:
- Solvent Screening : Use mixed solvents (e.g., hexane/EtOAc) to slow crystal growth .
- Additive Engineering : Introduce trace amounts of seed crystals or ionic liquids to induce nucleation.
- Temperature Ramping : Gradual cooling from 40°C to 4°C minimizes disorder in crystal lattices.
Case Study :
Crystals of a related compound (5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine) required 7 days in EtOAc/hexane (1:3) at 4°C for optimal XRD quality .
Advanced Question: How do electronic effects of fluorine influence reactivity in cross-coupling reactions?
Answer:
Q. Reaction Optimization Table :
| Coupling Partner | Catalyst System | Yield (%) |
|---|---|---|
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 72 |
| 3-Pyridinylboronic acid | Pd(dba)₂, XPhos, CsF | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
